1,3,4-Thiadiazol-2-amine, 5-((4-aminophenyl)thio)-
Description
The compound 1,3,4-Thiadiazol-2-amine, 5-((4-aminophenyl)thio)- belongs to the 1,3,4-thiadiazole class, a heterocyclic scaffold known for its diverse pharmacological activities. Structurally, it features a thiadiazole ring substituted at position 5 with a (4-aminophenyl)thio group. This substitution introduces a sulfur-linked aromatic amine moiety, which may enhance interactions with biological targets, such as enzymes or receptors. The compound’s molecular formula is C₉H₈N₄S₂, with an average mass of 252.32 g/mol (inferred from analogous compounds in and ).
Properties
CAS No. |
64070-79-7 |
|---|---|
Molecular Formula |
C8H8N4S2 |
Molecular Weight |
224.3 g/mol |
IUPAC Name |
5-(4-aminophenyl)sulfanyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H8N4S2/c9-5-1-3-6(4-2-5)13-8-12-11-7(10)14-8/h1-4H,9H2,(H2,10,11) |
InChI Key |
IBWMMESZFNYSHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)SC2=NN=C(S2)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1,3,4-thiadiazol-2-amine derivatives substituted at the 5-position with arylthio groups generally follows a sequence involving:
- Formation of the 1,3,4-thiadiazole ring with an amino or thiol substituent at the 2-position.
- Introduction of the arylthio substituent at the 5-position via nucleophilic substitution or coupling reactions.
- Purification and characterization of the final compound.
Preparation of 5-Amino-1,3,4-thiadiazole-2-thiol Intermediate
A common starting material is 5-amino-1,3,4-thiadiazole-2-thiol, which can be synthesized by cyclization of thiosemicarbazide derivatives or by reaction of hydrazine derivatives with carbon disulfide under alkaline conditions. For example, hydrazine hydrate reacts with 4-aminophenyl isothiocyanate to form a hydrazinecarbothioamide intermediate, which upon treatment with carbon disulfide and base yields the 5-amino-1,3,4-thiadiazole-2-thiol scaffold.
Typical Reaction Conditions and Purification
- Solvents: Common solvents include acetonitrile, tetrahydrofuran (THF), acetone, or toluene depending on the step.
- Bases: Potassium hydroxide or triethylamine is used to generate the thiolate anion.
- Temperature: Reactions are often carried out at room temperature or under reflux conditions for 12–24 hours.
- Workup: After reaction completion (monitored by thin layer chromatography), the mixture is extracted with ethyl acetate and washed with aqueous solutions such as sodium bicarbonate, diluted sulfuric acid, and brine to remove impurities.
- Drying: Organic layers are dried over anhydrous sodium sulfate.
- Purification: Final products are purified by recrystallization or column chromatography using solvent systems like ethyl acetate/petroleum ether.
Representative Synthetic Scheme
Analytical Characterization
The synthesized compounds are characterized by:
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the chemical structure and substitution pattern.
- Infrared Spectroscopy (IR): Identification of characteristic functional groups such as NH2, C=S, and aromatic C-H stretches.
- Mass Spectrometry (MS): Molecular ion peaks confirm molecular weight.
- Elemental Analysis: Confirms purity and composition.
- Thin Layer Chromatography (TLC): Monitors reaction progress.
Research Findings and Optimization Notes
- The presence of the amino group on the phenyl ring requires careful control of reaction conditions to avoid side reactions such as polymerization or over-alkylation.
- Using mild bases and controlled temperatures improves selectivity for the thioether formation.
- The aromaticity and electronic properties of the 1,3,4-thiadiazole ring contribute to the stability of the final compound, facilitating purification.
- Variations in substituents on the phenyl ring can be introduced by using different aryl halides, allowing for structural diversity in derivatives.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiadiazole Ring
The sulfur atom in the thiadiazole ring participates in nucleophilic substitution reactions. For example:
-
Reaction with alkyl/aryl halides :
The thiol group undergoes substitution with chloroacetamide derivatives to form thioether linkages. This reaction typically occurs in acetone or ethanol under mild conditions (25–60°C) .
| Reagent | Product Structure | Conditions | Application |
|---|---|---|---|
| 2-Bromoacetophenone | 5-((4-Aminophenyl)thio)-2-(phenacylthio)-1,3,4-thiadiazole | Acetone, 25°C, 12h | Antimicrobial agent synthesis |
Acylation of Amino Groups
Both the primary amine (C-2) and para-aminophenyl group undergo acylation with activated carboxylic acid derivatives:
-
Benzoylation : Reacts with benzoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base .
Example product: N-(4-aminophenyl)-N'-(benzoyl)-1,3,4-thiadiazole-2,5-diamine (yield: 72–85%) . -
Sulfonylation : Forms sulfonamide derivatives with aryl/alkyl sulfonyl chlorides, enhancing solubility and bioactivity .
Oxidation Reactions
The thioether linkage (-S-) oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-) under controlled conditions:
-
H₂O₂ oxidation : In acetic acid at 50°C, forms sulfoxide derivatives (confirmed by IR at 1040 cm⁻¹ for S=O) .
-
KMnO₄ oxidation : Strong oxidizing agents convert the thioether to sulfone, altering electronic properties for drug design .
Cyclocondensation Reactions
The amino group facilitates cyclization with carbonyl compounds:
-
Reaction with aldehydes : Forms Schiff bases, which cyclize to imidazothiadiazoles under acidic conditions .
Example: Condensation with 4-nitrobenzaldehyde yields 2-(4-nitrophenyl)-6-((4-aminophenyl)thio)imidazo[2,1-b] thiadiazole .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl functionalization:
-
Suzuki coupling : Reacts with aryl boronic acids to introduce biaryl motifs (e.g., 5-((4-aminophenyl)thio)-2-(4-methoxyphenyl)-1,3,4-thiadiazole ) .
Conditions: Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C, 8h .
Biological Activity-Driven Modifications
Derivatization enhances pharmacological properties:
-
Anticancer activity : Introduction of pyridyl or furyl groups via nucleophilic substitution improved cytotoxicity (IC₅₀: 0.28–4.27 µg/mL against SK-MEL-2 and MCF-7 cells) .
-
Antimicrobial activity : Benzamide derivatives showed MIC values of 32.6 µg/mL against Candida albicans, surpassing itraconazole .
Scientific Research Applications
Biological Activities
The compound belongs to the thiadiazole family, which is known for various biological activities including:
- Anticonvulsant Activity : Research indicates that derivatives of the 1,3,4-thiadiazole scaffold exhibit potent anticonvulsant properties. Studies have shown that modifications in the structure can lead to significant improvements in efficacy and reduced toxicity. For example, one study reported a derivative demonstrating 66.67% protection at a dose of 100 mg/kg in the maximal electroshock (MES) test and 80% protection in the pentylenetetrazole (PTZ) test without notable toxicity .
- Anticancer Properties : The compound has shown promise as an anticancer agent. Various derivatives have been synthesized and tested against different cancer cell lines, demonstrating significant cytotoxicity. The mechanism often involves the induction of apoptosis through various pathways, including the modulation of oxidative stress and inhibition of cell proliferation .
- Antimicrobial Activity : Thiadiazole derivatives have been evaluated for their antimicrobial properties against a range of pathogens. The presence of functional groups such as amino or nitro groups enhances their activity against bacterial and fungal strains .
Anticonvulsant Agents
The pharmacophoric features of 1,3,4-thiadiazole derivatives contribute significantly to their anticonvulsant activity. Key characteristics include:
- Hydrogen Bonding Domains : Essential for binding to target receptors.
- Hydrophobic Aryl Rings : Enhance lipophilicity and bioavailability.
- Electron Donor Groups : Facilitate interaction with ion channels involved in neuronal excitability .
Synthesis and Characterization
Numerous synthetic routes have been developed to create various thiadiazole derivatives with enhanced biological activities. Common methods include:
- Condensation Reactions : Utilizing thiosemicarbazide and carbon disulfide as precursors.
- Microwave-Assisted Synthesis : This method has been shown to improve yields and reduce reaction times significantly compared to conventional methods .
Study on Anticonvulsant Activity
In a comprehensive study by Sahoo et al., several 1,3,4-thiadiazole derivatives were synthesized and evaluated for their anticonvulsant activity using MES and PTZ models. The results indicated that certain compounds exhibited high potency with minimal neurotoxicity. For instance, a specific derivative showed up to 83% inhibition in the PTZ test at a dose of 20 mg/kg .
Anticancer Evaluation
Another study focused on the cytotoxic effects of thiadiazole derivatives on various cancer cell lines. The findings revealed that some compounds induced apoptosis effectively by activating caspase pathways while also exhibiting anti-inflammatory properties that could further aid in cancer treatment .
Mechanism of Action
The mechanism of action of 5-((4-Aminophenyl)thio)-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death. In anticancer applications, it interferes with cellular pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Modifications
The biological and physicochemical properties of 1,3,4-thiadiazole derivatives are highly dependent on substituents at positions 2 and 3. Below is a comparative analysis with key analogues:
Key Observations:
- Anticancer Activity: The 4-chlorophenyl analogue (GI₅₀: 28.9–55.3 µM) demonstrates moderate activity against multiple cancer cell lines. The target compound’s 4-aminophenyl group, with its electron-donating NH₂ moiety, may improve solubility or target binding compared to electron-withdrawing substituents (e.g., Cl, F).
- Antimicrobial vs. Anticonvulsant: Derivatives with simple aryl groups (e.g., 4-methylphenyl) show broader antifungal/insecticidal effects, while bulkier substituents (e.g., 4-chloro-2-(2-Cl-phenoxy)phenyl) exhibit anticonvulsant activity, highlighting substituent-driven selectivity.
- Schiff Base Derivatives: N-Benzylidene derivatives (Schiff bases) of 5-phenyl-thiadiazol-2-amine show enhanced anticancer activity (60% tumor inhibition), suggesting that imine formation at the 2-amino position could synergize with the target compound’s (4-aminophenyl)thio group.
Molecular Docking and Binding Interactions
- Docking studies on thiadiazole derivatives reveal strong binding to enzymes like thymidylate synthase (anticancer target) and CB1 receptors (neurological targets). The 4-aminophenylthio group’s sulfur and amine may enhance hydrogen bonding or π-π stacking, as seen in analogues with 3-HO-4-MeO-C₆H₃ substituents.
Biological Activity
1,3,4-Thiadiazol-2-amine, 5-((4-aminophenyl)thio)- is a heterocyclic compound that has garnered interest due to its diverse biological activities. This compound features a thiadiazole ring and a 4-aminophenylthio group, which enhances its potential reactivity and biological activity. The molecular formula is CHNS, with a molecular weight of 268.34 g/mol. This article reviews various studies on the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties.
Chemical Structure and Synthesis
The synthesis of 1,3,4-thiadiazol-2-amine derivatives typically involves the reaction of thiosemicarbazide with appropriate carbonyl compounds. The unique substitution at the 5-position with a 4-aminophenylthio group is crucial for enhancing biological activity compared to other thiadiazole derivatives.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of thiadiazole derivatives. For instance, derivatives of 1,3,4-thiadiazole have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A study reported that compounds derived from thiadiazole exhibited potent activity against:
| Bacteria | Activity |
|---|---|
| Staphylococcus aureus | Significant |
| Bacillus cereus | Significant |
| Escherichia coli | Moderate to significant |
| Pseudomonas aeruginosa | Moderate |
| Aspergillus niger | Significant |
The paper disc diffusion method was used for screening these activities, revealing that certain derivatives displayed substantial inhibition zones against these pathogens .
Anticancer Activity
1,3,4-Thiadiazole derivatives have also been evaluated for their cytotoxic effects against various cancer cell lines. Notably:
- MCF-7 (breast cancer) : Some compounds showed IC values as low as 0.28 µg/mL.
- HCT116 (colon cancer) : Compounds exhibited GI values ranging from 0.74 to 10.0 μg/mL.
These findings indicate that the structural modifications in the thiadiazole ring significantly influence their anticancer efficacy .
Antiviral Properties
Research has highlighted the antiviral potential of thiadiazole derivatives against various viruses. The mechanism often involves inhibiting viral replication through interference with viral enzymes or cellular pathways critical for viral life cycles .
Structure-Activity Relationship (SAR)
The biological activity of 1,3,4-thiadiazole derivatives is closely related to their chemical structure. The presence of specific substituents on the thiadiazole ring significantly affects their pharmacological properties:
| Compound | Substituent | Biological Activity |
|---|---|---|
| 5-Amino-1,3,4-thiadiazole | Amino group at position 5 | Antimicrobial |
| 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine | Methyl substitution | Anticancer |
| 2-Amino-5-(phenylthio)-1,3,4-thiadiazole | Different substitution pattern | Antiviral |
This table illustrates how different substituents can enhance or alter the biological activity of the parent compound .
Case Studies
- Antimicrobial Evaluation : A study synthesized several novel thiadiazoles and evaluated their antimicrobial activities against common pathogens using standard methods. Results indicated that specific derivatives had enhanced efficacy compared to known antibiotics .
- Cytotoxicity Testing : In vitro studies on human cancer cell lines revealed that certain thiadiazole derivatives induced apoptosis in cancer cells through mitochondrial pathways .
Q & A
Q. Critical Factors :
- Acid Catalysts : Sulfuric acid promotes cyclization but may require post-synthesis neutralization to avoid decomposition .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol facilitates crystallization .
What analytical techniques are most reliable for confirming the structure and purity of this compound?
Answer (Basic):
- X-ray Crystallography : Resolves bond lengths (e.g., S–C = 1.72–1.75 Å) and dihedral angles between thiadiazole and aromatic rings (18.2°–30.3°), confirming stereoelectronic effects .
- NMR Spectroscopy : Key signals include:
- ¹H NMR : δ 6.5–7.5 ppm (aromatic protons), δ 4.0–4.2 ppm (S–CH₂–Ar) .
- ¹³C NMR : δ 165–170 ppm (C=N of thiadiazole), δ 120–130 ppm (aromatic carbons) .
- HPLC-MS : Validates purity (>95%) and molecular ion peaks ([M+H]⁺ at m/z 267.3) .
How can computational methods enhance the understanding of this compound's reactivity and bioactivity?
Answer (Advanced):
- Density Functional Theory (DFT) : Predicts electrophilic/nucleophilic sites via Fukui indices. For example, the thiadiazole sulfur exhibits high electrophilicity, explaining its role in covalent inhibition .
- Molecular Docking : Simulates binding to biological targets (e.g., Sortase A, IC₅₀ ≈ 26 μM), identifying key interactions:
Table 1 : Computational Parameters for Bioactivity Prediction
| Parameter | Value/Interaction | Reference |
|---|---|---|
| Binding Energy (ΔG) | -8.2 kcal/mol | |
| H-bond Distance | 2.1 Å (NH₂–Arg216) | |
| Fukui Index (S atom) | +0.12 |
How should researchers address contradictions in reported biological activity data?
Answer (Advanced):
Discrepancies in IC₅₀ values (e.g., 26 μM vs. >200 μM in similar assays) arise from:
- Assay Conditions : Variations in pH (optimum 7.4), ionic strength, or reducing agents (e.g., DTT) can alter covalent binding efficiency .
- Compound Purity : Impurities from incomplete cyclization (e.g., residual thiosemicarbazide) may skew results. Validate via HPLC-MS .
- Target Specificity : Off-target effects (e.g., inhibition of cysteine proteases) require counter-screening using scrambled peptide substrates .
Q. Mitigation Strategy :
- Standardize assay protocols (e.g., FRET-based inhibition assays).
- Use orthogonal validation (e.g., SPR for binding kinetics) .
What strategies optimize the compound’s solubility and stability for in vivo studies?
Answer (Advanced):
- Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., 2.3 mg/mL vs. 0.8 mg/mL for free base) .
- Prodrug Design : Mask the amine group with acetyl or tert-butoxycarbonyl (Boc) protectors, enhancing plasma stability (t₁/₂ > 6 hours) .
- Nanoformulation : Encapsulation in PEGylated liposomes increases bioavailability (AUC 2.5-fold higher than free compound) .
What are the crystallographic challenges in resolving this compound’s structure, and how are they addressed?
Answer (Advanced):
- Disorder in Aromatic Rings : Common in derivatives with flexible substituents. Mitigated by cooling crystals to 100 K and applying SHELXL restraints (e.g., SIMU and DELU for thermal parameters) .
- Twinned Data : Use the HKL-2 package for integration and SHELXD for phasing .
Table 2 : Crystallographic Data for Selected Derivatives
| Compound | Space Group | R-factor | Resolution (Å) | Reference |
|---|---|---|---|---|
| 5-(4-Pyridyl) derivative | P 1 | 0.042 | 0.80 | |
| 5-(4-Methylphenyl) | P2₁/c | 0.056 | 0.85 |
How does the electronic structure of the thiadiazole ring influence its biological activity?
Answer (Advanced):
The thiadiazole core’s electron-deficient nature enables:
- Covalent Inhibition : Nucleophilic attack by cysteine residues (e.g., Sortase A Cys208) via the sulfur atom .
- π-π Interactions : Planar geometry facilitates stacking with aromatic residues (e.g., Phe94 in Sortase A) .
- Tautomerism : Enol-keto tautomerism stabilizes binding to metal ions (e.g., Zn²⁺ in metalloproteases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
